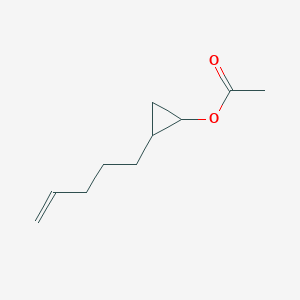
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23. This compound is characterized by its cyclopropanol core, which is substituted with a 4-penten-1-yl group and an acetate group. The (1R,2R) notation indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications to introduce the acetate and 4-penten-1-yl groups. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropanol ring.
Functional Group Modification: Introducing the 4-penten-1-yl group through alkylation reactions and the acetate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- can undergo various chemical reactions, including:
Oxidation: The cyclopropanol ring can be oxidized to form cyclopropanone derivatives.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The 4-penten-1-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropanol derivatives.
Scientific Research Applications
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can interact with enzymes and receptors, potentially leading to biological effects. The acetate and 4-penten-1-yl groups can also influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1S,2S)-
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2S)-
Uniqueness
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is unique due to its specific stereochemistry, which can influence its chemical behavior and interactions. This stereochemistry can lead to different biological activities and reactivities compared to its stereoisomers .
Properties
IUPAC Name |
(2-pent-4-enylcyclopropyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWXTKBHQYCTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC1CCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
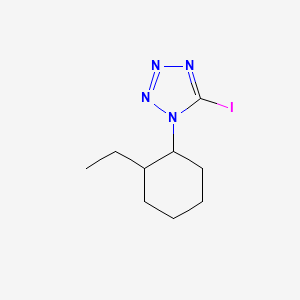
![1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12635926.png)

![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
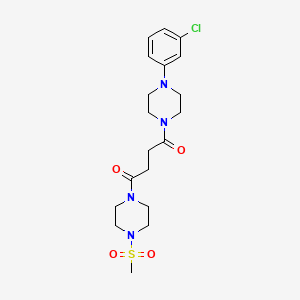

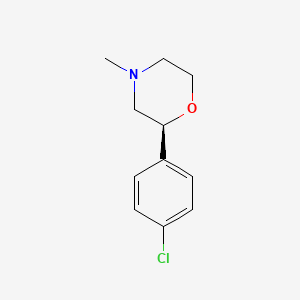
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
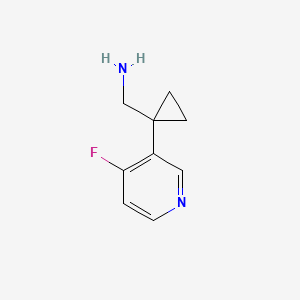
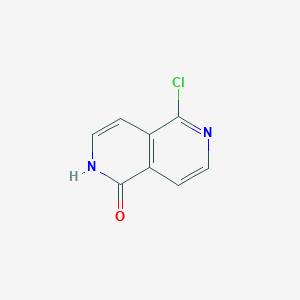
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)

![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
